Cas no 17413-86-4 (Alanine, N-(4-chlorophenyl)-2-methyl-)
Alanine, N-(4-chlorophenyl)-2-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Alanine, N-(4-chlorophenyl)-2-methyl-
- 2-(4-chloroanilino)-2-methylpropanoic acid
- DTXSID10374027
- 2-((4-Chlorophenyl)amino)-2-methylpropanoicacid
- 2-(4-Chloro-phenylamino)-2-methyl-propionic acid
- SCHEMBL3374091
- OIWFXFNZHAOBJP-UHFFFAOYSA-N
- 2-[(4-CHLOROPHENYL)AMINO]-2-METHYLPROPANOIC ACID
- 2-(4-chlorophenylamino)-2-methylpropionic acid
- 2-((4-Chlorophenyl)amino)-2-methylpropanoic acid
- 17413-86-4
- BB 0241746
- 2-(4-Chloro-phenylamino)-2-methyl-propionic acid
- AKOS000100394
- EN300-213702
- CS-0239479
-
- MDL: MFCD04116929
- Inchi: 1S/C10H12ClNO2/c1-10(2,9(13)14)12-8-5-3-7(11)4-6-8/h3-6,12H,1-2H3,(H,13,14)
- InChI Key: OIWFXFNZHAOBJP-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)NC(C(=O)O)(C)C
Computed Properties
- Exact Mass: 213.0556563g/mol
- Monoisotopic Mass: 213.0556563g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 49.3Ų
Alanine, N-(4-chlorophenyl)-2-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 020234-250mg |
2-(4-Chloro-phenylamino)-2-methyl-propionic acid |
17413-86-4 | 250mg |
£160.00 | 2022-03-01 | ||
| Fluorochem | 020234-1g |
2-(4-Chloro-phenylamino)-2-methyl-propionic acid |
17413-86-4 | 1g |
£372.00 | 2022-03-01 | ||
| Fluorochem | 020234-2g |
2-(4-Chloro-phenylamino)-2-methyl-propionic acid |
17413-86-4 | 2g |
£598.00 | 2022-03-01 | ||
| Enamine | EN300-213702-0.05g |
2-[(4-chlorophenyl)amino]-2-methylpropanoic acid |
17413-86-4 | 95% | 0.05g |
$162.0 | 2023-06-08 | |
| Enamine | EN300-213702-0.1g |
2-[(4-chlorophenyl)amino]-2-methylpropanoic acid |
17413-86-4 | 95% | 0.1g |
$241.0 | 2023-06-08 | |
| Enamine | EN300-213702-0.25g |
2-[(4-chlorophenyl)amino]-2-methylpropanoic acid |
17413-86-4 | 95% | 0.25g |
$347.0 | 2023-06-08 | |
| Enamine | EN300-213702-0.5g |
2-[(4-chlorophenyl)amino]-2-methylpropanoic acid |
17413-86-4 | 95% | 0.5g |
$546.0 | 2023-06-08 | |
| Enamine | EN300-213702-1.0g |
2-[(4-chlorophenyl)amino]-2-methylpropanoic acid |
17413-86-4 | 95% | 1g |
$699.0 | 2023-06-08 | |
| Enamine | EN300-213702-2.5g |
2-[(4-chlorophenyl)amino]-2-methylpropanoic acid |
17413-86-4 | 95% | 2.5g |
$1370.0 | 2023-06-08 | |
| Enamine | EN300-213702-5.0g |
2-[(4-chlorophenyl)amino]-2-methylpropanoic acid |
17413-86-4 | 95% | 5g |
$2028.0 | 2023-06-08 |
Alanine, N-(4-chlorophenyl)-2-methyl- Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on Alanine, N-(4-chlorophenyl)-2-methyl-
Alanine, N-(4-chlorophenyl)-2-methyl- (CAS No. 17413-86-4): A Comprehensive Overview
Alanine, N-(4-chlorophenyl)-2-methyl-, identified by its Chemical Abstracts Service (CAS) number CAS No. 17413-86-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural motif, has found utility in various research applications, particularly in the development of novel therapeutic agents and biochemical probes.
The molecular structure of Alanine, N-(4-chlorophenyl)-2-methyl- consists of an alanine backbone modified with a 4-chlorophenyl group and a methyl substituent at the second carbon position. This arrangement imparts distinct electronic and steric properties to the molecule, making it a versatile building block for synthetic chemists. The presence of the chloro group on the phenyl ring enhances its reactivity, facilitating various chemical transformations that are essential for drug discovery and material science applications.
In recent years, there has been a surge in research focused on the development of small-molecule inhibitors targeting various biological pathways. Alanine, N-(4-chlorophenyl)-2-methyl- has emerged as a key intermediate in the synthesis of such inhibitors due to its ability to modulate enzyme activity and interact with biological targets. For instance, studies have demonstrated its potential in inhibiting kinases and other enzymes involved in cancer progression. The compound's unique structural features allow it to bind to specific pockets within the enzyme active sites, thereby disrupting normal cellular processes.
One of the most compelling aspects of Alanine, N-(4-chlorophenyl)-2-methyl- is its role in medicinal chemistry research. Researchers have leveraged its scaffold to design molecules with enhanced pharmacological properties. For example, derivatives of this compound have shown promise in preclinical studies as potential treatments for neurological disorders. The ability to fine-tune the chemical structure while maintaining biological activity has made it an invaluable tool for drug designers.
The synthesis of Alanine, N-(4-chlorophenyl)-2-methyl- involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's complexity but also underscore the importance of innovative approaches in modern chemical synthesis.
The applications of Alanine, N-(4-chlorophenyl)-2-methyl- extend beyond pharmaceuticals into other areas of chemical research. Its structural motifs have inspired the development of novel materials with unique electronic properties. For instance, researchers have explored its potential as a precursor for organic semiconductors and liquid crystals. These materials are critical in the fabrication of advanced electronic devices, including displays and sensors.
In conclusion, Alanine, N-(4-chlorophenyl)-2-methyl- (CAS No. 17413-86-4) represents a fascinating compound with diverse applications in pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable asset for researchers aiming to develop innovative therapeutics and functional materials. As our understanding of biological systems continues to evolve, compounds like this will undoubtedly play a pivotal role in advancing scientific discovery and technological innovation.
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